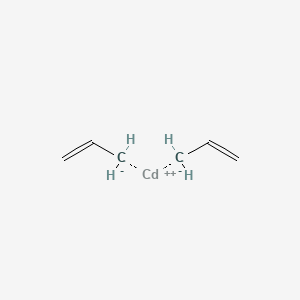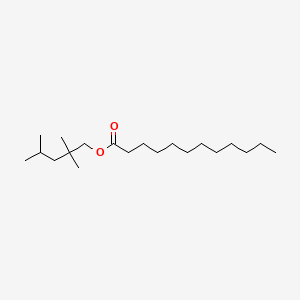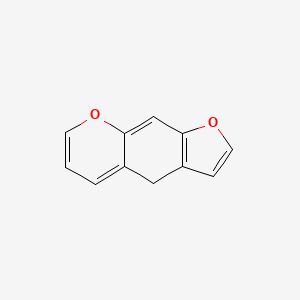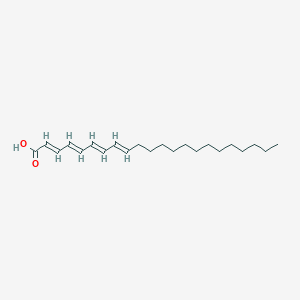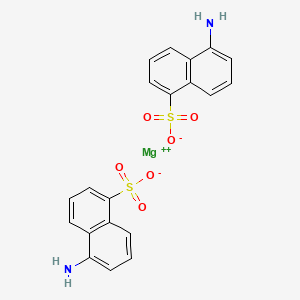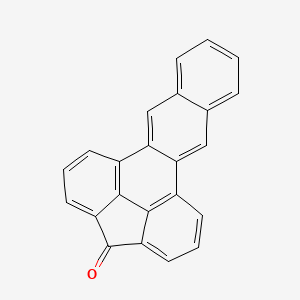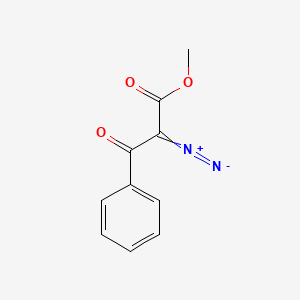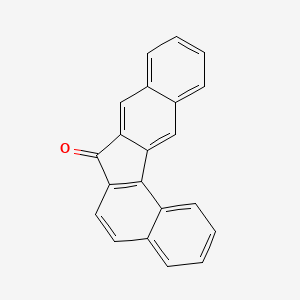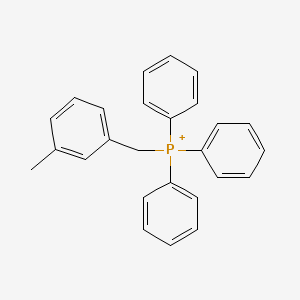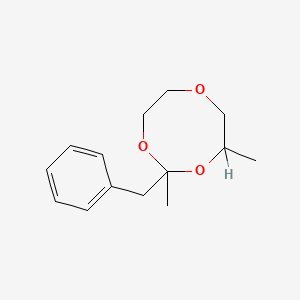
2-Benzyldimethyl-1,3,6-trioxocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyldimethyl-1,3,6-trioxocane is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.3068 g/mol It is characterized by a trioxocane ring structure substituted with benzyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyldimethyl-1,3,6-trioxocane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl chloride with dimethylamine in the presence of a base, followed by cyclization with formaldehyde to form the trioxocane ring . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain precise reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyldimethyl-1,3,6-trioxocane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted trioxocane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Benzyldimethyl-1,3,6-trioxocane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Benzyldimethyl-1,3,6-trioxocane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyldimethyl-1,3,5-trioxocane
- 2-Benzyldimethyl-1,3,7-trioxocane
- 2-Benzyldimethyl-1,3,8-trioxocane
Comparison
2-Benzyldimethyl-1,3,6-trioxocane is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity .
Eigenschaften
CAS-Nummer |
94031-10-4 |
|---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-benzyl-2,4-dimethyl-1,3,6-trioxocane |
InChI |
InChI=1S/C14H20O3/c1-12-11-15-8-9-16-14(2,17-12)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
InChI-Schlüssel |
ACVDLWXRXPUURG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCCOC(O1)(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


